DL-Glyceraldehyde-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

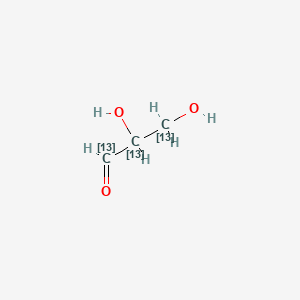

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy(1,2,3-13C3)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH]=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DL-Glyceraldehyde-13C3 and its Role in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde-13C3 is a stable isotope-labeled form of glyceraldehyde, a simple aldose sugar. In the realm of metabolic research, its phosphorylated counterpart, glyceraldehyde-3-phosphate (G3P), is a pivotal intermediate in central carbon metabolism. Specifically, G3P stands at the crossroads of glycolysis and the pentose phosphate pathway (PPP), two fundamental processes for energy production and biosynthesis. The incorporation of three carbon-13 (¹³C) atoms in this compound makes it an invaluable tracer for metabolic flux analysis (MFA). By tracking the journey of these heavy carbon atoms through various metabolic pathways, researchers can elucidate the intricate network of cellular metabolism, identify pathway bottlenecks, and understand the metabolic reprogramming that occurs in various disease states, most notably in cancer. This technical guide provides a comprehensive overview of this compound, its application in metabolic studies, detailed experimental protocols, and its role in cellular signaling.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Name | 2,3-dihydroxy(1,2,3-¹³C₃)propanal | [1] |

| Synonyms | (±)-2,3-Dihydroxypropanal-1,2,3-¹³C₃, DL-Glyceric aldehyde-1,2,3-¹³C₃ | [][3] |

| Molecular Formula | ¹³C₃H₆O₃ | [] |

| Molecular Weight | 93.06 g/mol | [] |

| Exact Mass | 93.0418 Da | |

| Appearance | Colorless Solution (typically supplied as) | |

| Solubility | Soluble in water, slightly soluble in DMSO | |

| Storage Temperature | 2-8°C | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Unlabeled CAS Number | 56-82-6 | |

| Labeled CAS Number | 478529-56-5 |

Role in Metabolism and Metabolic Flux Analysis

The primary role of this compound in metabolic research is as a tracer to quantify the flux through central carbon metabolic pathways. Once introduced into cells, it is phosphorylated to ¹³C₃-glyceraldehyde-3-phosphate, which then enters glycolysis and the pentose phosphate pathway.

Glycolysis

In glycolysis, ¹³C₃-G3P is a key intermediate in the preparatory and payoff phases. Its metabolism downstream leads to the formation of ¹³C-labeled pyruvate and lactate. By measuring the isotopic enrichment in these downstream metabolites, the rate of glycolysis can be determined.

Pentose Phosphate Pathway (PPP)

G3P is also a crucial node in the non-oxidative branch of the PPP. It can be interconverted with other sugar phosphates, such as fructose-6-phosphate and ribose-5-phosphate. The use of ¹³C-labeled glyceraldehyde can help to dissect the relative contributions of glycolysis and the PPP to glucose metabolism, which is particularly important in cancer cells that often exhibit an upregulated PPP to support nucleotide synthesis and redox balance.

Quantitative Data from Metabolic Flux Analysis

Table 3.3.1: Glucose Metabolism in Neurons

| Pathway | Relative Flux (%) |

| Glycolysis | 52 ± 6 |

| Pentose Phosphate Pathway (oxidative/non-oxidative cycle) | 19 ± 2 |

| Oxidative PPP / De novo nucleotide synthesis | 29 ± 8 |

| Mitochondrial Oxidation | 16 ± 1 |

| Lactate Export | 46 ± 6 |

Table 3.3.2: Metabolic Flux Redistribution in Response to Oxidative Stress

| Metabolic Flux | Basal Conditions (Relative Flux) | Oxidative Stress (Relative Flux) |

| Glucose Import | 100 | 100 |

| Glycolysis | ~80 | ~5 |

| Oxidative Pentose Phosphate Pathway | ~20 | ~95 |

Experimental Protocols

The following sections provide detailed methodologies for conducting a typical metabolic flux analysis experiment using a ¹³C-labeled tracer like this compound in adherent mammalian cells.

Cell Culture and ¹³C Labeling

-

Cell Seeding: Seed adherent mammalian cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Media Preparation: Prepare a labeling medium using a base medium deficient in the unlabeled form of the tracer (e.g., glucose-free DMEM if glyceraldehyde is expected to be metabolized similarly). Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecules. Add this compound to the desired final concentration.

-

Tracer Introduction: One hour prior to labeling, replace the culture medium with fresh, pre-warmed complete medium. At the start of the experiment, aspirate the medium, wash the cells once with pre-warmed tracer-free medium, and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and should be determined empirically. For dynamic labeling experiments, multiple time points are collected.

Metabolite Extraction

-

Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

-

Cell Lysis and Collection: Place the culture plate on dry ice for 10 minutes to facilitate cell lysis. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Protein Precipitation and Clarification: Vortex the tubes vigorously and then centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., a SpeedVac). Store the dried extracts at -80°C until analysis.

GC-MS Analysis of ¹³C-Labeled Metabolites

-

Derivatization: To make the polar metabolites volatile for gas chromatography, a derivatization step is necessary. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

-

Temperature Program: Employ a temperature gradient to separate the metabolites. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in either full scan mode to identify all metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific metabolites and their isotopologues.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized metabolites of interest based on their retention times and mass spectra.

-

Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.).

-

Correct the raw MID data for the natural abundance of ¹³C and other isotopes.

-

Use the corrected MID data and measured extracellular fluxes (e.g., glucose uptake, lactate secretion) as inputs for metabolic flux analysis software to calculate the intracellular fluxes.

-

Signaling Pathways and Experimental Workflows

Beyond its role as a metabolic intermediate, G3P is emerging as a signaling molecule that can influence key cellular pathways. The following diagrams, created using the DOT language, illustrate a key signaling pathway regulated by G3P and a typical experimental workflow for a ¹³C tracer study.

G3P-Mediated Regulation of mTORC1 Signaling

Recent research has unveiled a direct link between glycolytic flux and the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Under low glucose conditions, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) binds to Rheb, sequestering it from mTOR and thereby inhibiting mTORC1 activity. However, when glycolytic flux is high, the increased levels of glyceraldehyde-3-phosphate (G3P) bind to GAPDH, causing a conformational change that leads to the dissociation of the GAPDH-Rheb complex. This frees Rheb to bind to and activate mTORC1.

Caption: G3P-mediated regulation of mTORC1 signaling.

Experimental Workflow for ¹³C-Glyceraldehyde Metabolic Flux Analysis

The following diagram outlines the key steps in a typical ¹³C-MFA experiment, from initial cell culture to the final data analysis and interpretation.

Caption: Experimental workflow for a ¹³C-MFA study.

Conclusion

This compound is a powerful tool for researchers in metabolism, drug discovery, and systems biology. Its strategic position in central carbon metabolism allows for the detailed interrogation of glycolytic and pentose phosphate pathway fluxes. Furthermore, the emerging role of its phosphorylated form, G3P, in cellular signaling pathways like mTORC1 highlights the intricate connections between metabolism and cellular regulation. The methodologies outlined in this guide provide a framework for the effective application of this compound in metabolic research. As analytical technologies and computational modeling continue to advance, the use of stable isotope tracers such as this compound will undoubtedly lead to further significant discoveries in our understanding of cellular function in health and disease.

References

The Use of DL-Glyceraldehyde-¹³C₃ as a Tracer in Glycolysis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing substrates labeled with heavy isotopes, such as Carbon-13 (¹³C), researchers can track the transformation of these molecules through complex biochemical networks. DL-Glyceraldehyde-¹³C₃ is a valuable tracer for probing the lower part of glycolysis, offering a more direct entry point into this segment of the pathway compared to the more commonly used ¹³C-labeled glucose. This technical guide provides an in-depth overview of the application of DL-Glyceraldehyde-¹³C₃ in glycolysis studies, detailing its metabolic fate, experimental protocols, and data analysis considerations.

The use of ¹³C-labeled tracers allows for the determination of mass isotopomer distributions (MIDs) in downstream metabolites.[1] This data, when analyzed using metabolic flux analysis (MFA) software, can provide quantitative measurements of the rates of enzymatic reactions within a metabolic network.[2][3] DL-Glyceraldehyde, as a three-carbon aldose, is readily phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in the glycolytic pathway.[4] By using the fully labeled DL-Glyceraldehyde-¹³C₃, all three carbons of subsequent metabolites derived from G3P will be labeled, providing a distinct isotopic signature that can be tracked and quantified.

Metabolic Fate of DL-Glyceraldehyde-¹³C₃ in Glycolysis

Upon entering the cell, DL-Glyceraldehyde is phosphorylated by triokinase to form Glyceraldehyde-3-phosphate (G3P), consuming one molecule of ATP in the process.[4] As DL-Glyceraldehyde-¹³C₃ is uniformly labeled, the resulting G3P will be fully labeled with ¹³C on all three carbon atoms (G3P M+3). This labeled G3P then proceeds through the payoff phase of glycolysis.

The key steps in the metabolic journey of the ¹³C label from DL-Glyceraldehyde-¹³C₃ are as follows:

-

Phosphorylation: DL-Glyceraldehyde-¹³C₃ is converted to Glyceraldehyde-3-phosphate-¹³C₃.

-

Oxidation and Phosphorylation: Glyceraldehyde-3-phosphate-¹³C₃ is oxidized and phosphorylated to produce 1,3-Bisphosphoglycerate-¹³C₃.

-

Substrate-Level Phosphorylation: 1,3-Bisphosphoglycerate-¹³C₃ transfers a phosphate group to ADP, forming ATP and 3-Phosphoglycerate-¹³C₃.

-

Isomerization: 3-Phosphoglycerate-¹³C₃ is converted to 2-Phosphoglycerate-¹³C₃.

-

Dehydration: 2-Phosphoglycerate-¹³C₃ is dehydrated to form Phosphoenolpyruvate-¹³C₃.

-

Final Substrate-Level Phosphorylation: Phosphoenolpyruvate-¹³C₃ transfers a phosphate group to ADP, yielding another molecule of ATP and Pyruvate-¹³C₃.

The resulting Pyruvate-¹³C₃ can then be further metabolized, for example, by entering the tricarboxylic acid (TCA) cycle after conversion to Acetyl-CoA, or by being reduced to Lactate-¹³C₃ under anaerobic conditions.

Experimental Protocols

The following sections provide a generalized protocol for a steady-state ¹³C labeling experiment using DL-Glyceraldehyde-¹³C₃ in adherent mammalian cells. The principles can be adapted for suspension cells and other model organisms.

Cell Culture and Labeling

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach approximately 70-80% confluency at the time of the experiment. The number of cells required will depend on the sensitivity of the analytical instruments, but typically 1-5 million cells per replicate are sufficient.

-

Media Preparation: Prepare a custom culture medium that is deficient in the unlabeled counterpart of the tracer (in this case, glyceraldehyde-free, and likely also glucose-free to avoid dilution of the label). Supplement the base medium with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules. Add DL-Glyceraldehyde-¹³C₃ to the desired final concentration (e.g., 5-10 mM).

-

Tracer Introduction: When cells are at the desired confluency, aspirate the standard culture medium, wash the cells once with a pre-warmed base medium (without glyceraldehyde or glucose), and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. For glycolysis, this is typically rapid, often within minutes to a few hours. The exact time should be determined empirically for the specific cell line and experimental conditions by performing a time-course experiment.

Metabolite Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels and labeling patterns during sample collection.

-

Quenching: Aspirate the labeling medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled (-80°C) extraction solvent, typically an 80:20 methanol:water mixture, to the culture plate to quench all enzymatic activity.

-

Cell Lysis and Collection: Place the plate on dry ice for 10-15 minutes to ensure complete quenching and to facilitate cell lysis. Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.

-

Protein and Debris Removal: Vortex the tubes to ensure thorough mixing and complete cell lysis. Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant, which contains the polar metabolites, to a new tube. The metabolite extract can be stored at -80°C until analysis. For mass spectrometry analysis, the extract is typically dried using a vacuum concentrator.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and widely used technique for analyzing the mass isotopomer distributions of metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and an organic solvent compatible with the chromatography method.

-

Chromatographic Separation: Separate the metabolites using an appropriate LC method. For polar metabolites like glycolytic intermediates, hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography are commonly used.

-

Mass Spectrometry Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be operated in full scan mode to detect all mass isotopologues of the targeted metabolites.

-

Data Analysis: Process the raw data to identify the peaks corresponding to the metabolites of interest and to determine the area of each mass isotopologue peak. Correct the raw isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional isotopomers, which can be highly informative for resolving complex metabolic pathways.

-

Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire ¹³C NMR spectra. While direct ¹³C NMR is less sensitive, heteronuclear correlation experiments like ¹H-¹³C HSQC can provide enhanced sensitivity and resolution.

-

Data Analysis: Process the NMR spectra to identify the signals corresponding to the different carbon positions within the metabolites of interest. The relative intensities of the signals from ¹³C-labeled and unlabeled positions can be used to determine the fractional enrichment at each carbon.

Data Presentation

The primary quantitative data from a ¹³C tracer study is the mass isotopomer distribution (MID) of the metabolites of interest. This data should be presented in a clear and structured format, such as a table, to facilitate comparison between different experimental conditions. The table should include the metabolite name, the mass isotopologue (e.g., M+0, M+1, M+2, etc.), and the fractional abundance of each isotopologue.

Table 1: Representative Mass Isotopomer Distributions of Glycolytic Intermediates Following Labeling with DL-Glyceraldehyde-¹³C₃

| Metabolite | Mass Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment X |

| Glyceraldehyde-3-Phosphate | M+0 | 5.0 | 4.5 |

| M+1 | 0.5 | 0.4 | |

| M+2 | 0.1 | 0.1 | |

| M+3 | 94.4 | 95.0 | |

| 3-Phosphoglycerate | M+0 | 6.2 | 8.1 |

| M+1 | 0.6 | 0.8 | |

| M+2 | 0.2 | 0.3 | |

| M+3 | 93.0 | 90.8 | |

| Phosphoenolpyruvate | M+0 | 7.5 | 10.2 |

| M+1 | 0.7 | 1.0 | |

| M+2 | 0.3 | 0.4 | |

| M+3 | 91.5 | 88.4 | |

| Pyruvate | M+0 | 15.3 | 20.5 |

| M+1 | 1.5 | 2.0 | |

| M+2 | 0.5 | 0.7 | |

| M+3 | 82.7 | 76.8 | |

| Lactate | M+0 | 18.9 | 25.1 |

| M+1 | 1.8 | 2.4 | |

| M+2 | 0.6 | 0.8 | |

| M+3 | 78.7 | 71.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual fractional abundances will vary depending on the cell type, experimental conditions, and the contribution of other carbon sources.

Conclusion

DL-Glyceraldehyde-¹³C₃ serves as a potent tracer for investigating the lower segment of glycolysis, providing a direct route to labeled three-carbon intermediates. This technical guide has outlined the metabolic pathway, provided a framework for experimental design and execution, and illustrated how to present the resulting quantitative data. By carefully designing and conducting ¹³C tracer studies with DL-Glyceraldehyde-¹³C₃, researchers can gain valuable insights into the regulation and dynamics of glycolysis, which is of paramount importance in various fields, including cancer metabolism, diabetes research, and drug development. The combination of this targeted tracer with advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy offers a powerful approach to unravel the complexities of cellular metabolism.

References

An In-depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic flux analysis (MFA) is a powerful analytical technique used to quantify the rates of metabolic reactions within a biological system. By employing stable isotope tracers, typically ¹³C-labeled substrates, researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, offering invaluable insights for understanding disease states, identifying novel drug targets, and optimizing bioprocesses. This guide provides a comprehensive overview of the principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA), detailed experimental protocols, and data interpretation strategies, tailored for professionals in research and drug development.

Core Principles of Metabolic Flux Analysis with Stable Isotopes

Metabolic flux refers to the rate of turnover of metabolites through a metabolic pathway.[1] Unlike metabolite concentrations, which provide a static picture, fluxes offer a dynamic view of cellular activity.[2] Direct measurement of intracellular fluxes is not feasible, so they are inferred by introducing a substrate labeled with a stable isotope, such as ¹³C-glucose.[2]

The core principle of ¹³C-MFA is based on the concept that the distribution of ¹³C atoms in downstream metabolites is a direct consequence of the active metabolic pathways and their relative fluxes.[3] Cells are cultured in a medium containing a ¹³C-labeled substrate. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the routes and rates of metabolic reactions.[3]

This methodology is particularly insightful for elucidating complex metabolic phenomena such as the Warburg effect in cancer cells, where glucose is preferentially converted to lactate even in the presence of oxygen.

Experimental Workflow and Protocols

A typical ¹³C-MFA experiment follows a systematic workflow, from cell culture to data analysis.

Caption: General workflow of a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

2.1.1. Cell Culture and Isotopic Labeling

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Adaptation to Labeling Medium: To achieve a metabolic steady state, adapt the cells to a medium containing the unlabeled version of the isotopic tracer for at least 24-48 hours before the experiment.

-

Introduction of Isotopic Tracer: Replace the standard medium with the pre-warmed ¹³C-labeling medium. The choice of tracer is critical; for example, [U-¹³C]-glucose is commonly used to trace glucose metabolism.

-

Incubation: Incubate the cells with the labeled substrate until isotopic steady state is reached. This is the point where the isotopic enrichment of key intracellular metabolites becomes constant. The required time can range from minutes for glycolytic intermediates to several hours for intermediates of the TCA cycle and nucleotides. For isotopically nonstationary MFA (INST-MFA), samples are collected at multiple time points during the transient phase before reaching isotopic steady state.

2.1.2. Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.

-

Quenching: A common method involves rapidly washing the cells with an ice-cold solution, such as 60% methanol, to instantly stop metabolism. Another approach is to quickly freeze the cells in liquid nitrogen.

-

Metabolite Extraction: Following quenching, intracellular metabolites are extracted. A widely used method is the addition of a cold solvent mixture, such as 80% methanol, to the cells. The cells are then scraped, and the extract is collected.

2.1.3. Sample Preparation for Analysis

-

Protein and Debris Removal: Centrifuge the cell extract to pellet any proteins and cellular debris. The resulting supernatant contains the intracellular metabolites.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids and organic acids need to be chemically modified (derivatized) to make them volatile.

Analytical Techniques

2.2.1. Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio. In ¹³C-MFA, MS is used to measure the mass isotopomer distributions (MIDs) of metabolites, which reflect the number of ¹³C atoms incorporated. Gas chromatography-mass spectrometry (GC-MS) is a popular choice due to its robustness and high separation capacity for complex biological samples.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide detailed information about the specific positions of ¹³C atoms within a metabolite molecule. This positional information, or isotopomer analysis, can be highly valuable for resolving fluxes through complex pathways. While generally less sensitive than MS, NMR is ideal for real-time metabolic flux analysis in living cells.

Data Presentation and Interpretation

The primary data from a ¹³C-MFA experiment are the mass isotopomer distributions of various metabolites. This data is then used in computational models to estimate the intracellular metabolic fluxes.

Quantitative Data Summary

The following tables provide a hypothetical yet representative example of metabolic flux data comparing a normal cell line to a cancer cell line exhibiting the Warburg effect. Fluxes are normalized to the glucose uptake rate.

Table 1: Central Carbon Metabolism Fluxes (Normalized to Glucose Uptake Rate of 100)

| Pathway | Reaction | Normal Cells | Cancer Cells |

| Glycolysis | Glucose -> G6P | 100 | 100 |

| F6P -> G3P | 85 | 95 | |

| G3P -> PYR | 170 | 190 | |

| Pentose Phosphate Pathway | G6P -> R5P | 15 | 5 |

| TCA Cycle | PYR -> Acetyl-CoA | 80 | 10 |

| Acetyl-CoA -> Citrate | 75 | 5 | |

| α-KG -> Succinate | 70 | 3 | |

| Lactate Production | PYR -> Lactate | 10 | 180 |

| Anaplerosis | PYR -> OAA | 5 | 2 |

| Glutamine -> α-KG | 20 | 60 |

Table 2: Biomass Precursor Synthesis Fluxes (Normalized to Glucose Uptake Rate of 100)

| Pathway | Precursor | Normal Cells | Cancer Cells |

| Pentose Phosphate Pathway | Ribose-5-Phosphate | 10 | 3 |

| Glycolysis | Serine | 5 | 15 |

| TCA Cycle | α-Ketoglutarate | 2 | 8 |

| Oxaloacetate | 3 | 5 |

These tables clearly illustrate the metabolic reprogramming characteristic of many cancer cells, with a significant upregulation of glycolysis and lactate production, and a corresponding decrease in glucose oxidation through the TCA cycle.

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex relationships in MFA.

Caption: Simplified metabolic network of central carbon metabolism.

Applications in Drug Development

MFA is a valuable tool in the pharmaceutical industry for:

-

Target Identification and Validation: By identifying key metabolic pathways that are upregulated in disease states, MFA can help pinpoint novel therapeutic targets.

-

Mechanism of Action Studies: MFA can elucidate how a drug candidate modulates metabolic pathways, providing a deeper understanding of its mechanism of action.

-

Toxicity Assessment: Understanding the metabolic fate of a drug and its impact on cellular metabolism can aid in predicting potential toxicities.

-

Biomarker Discovery: Changes in metabolic fluxes can serve as biomarkers for disease progression and therapeutic response.

Conclusion

Metabolic flux analysis using stable isotopes is a sophisticated and powerful technique that provides a quantitative understanding of cellular metabolism. For researchers and professionals in drug development, ¹³C-MFA offers a unique window into the dynamic nature of metabolic networks, enabling the identification of novel therapeutic strategies and a deeper understanding of disease biology. As analytical technologies and computational modeling tools continue to advance, the application of MFA is poised to become even more impactful in biomedical research and pharmaceutical innovation.

References

- 1. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to Utilizing DL-Glyceraldehyde-¹³C₃ for Elucidating the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Glyceraldehyde-¹³C₃ for studying the metabolic flux through the Pentose Phosphate Pathway (PPP). As a key intermediate, glyceraldehyde 3-phosphate (G3P) connects glycolysis with the non-oxidative branch of the PPP. The use of ¹³C-labeled glyceraldehyde offers a unique approach to dissecting the complex, reversible reactions within this pathway, providing valuable insights for metabolic research and therapeutic development.

Introduction: The Pivotal Role of Glyceraldehyde 3-Phosphate in the PPP

The Pentose Phosphate Pathway is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, a primary reductant for biosynthetic processes and antioxidant defense, and for generating precursors for nucleotide synthesis, such as ribose 5-phosphate.[1] The pathway is divided into two distinct phases: an oxidative branch, which is irreversible and generates NADPH, and a non-oxidative branch, which consists of a series of reversible reactions that interconvert sugar phosphates.[1][2]

DL-Glyceraldehyde 3-phosphate (G3P) is a central metabolite in the non-oxidative PPP.[3] It serves as a key link between the PPP and glycolysis, allowing the cell to adapt to varying metabolic demands for NADPH, ribose-5-phosphate, and ATP.[3] By using ¹³C-labeled glyceraldehyde, researchers can trace the fate of carbon atoms through this critical metabolic node, enabling the quantification of metabolic fluxes and the elucidation of regulatory mechanisms. ¹³C metabolic flux analysis (¹³C-MFA) is a powerful technique for quantifying intracellular metabolic activity by tracking the distribution of ¹³C isotopes from a labeled substrate into various metabolites.

Tracing Carbon Flow with DL-Glyceraldehyde-¹³C₃

Upon entering the cell, DL-Glyceraldehyde-¹³C₃ is phosphorylated to form uniformly labeled glyceraldehyde 3-phosphate ([U-¹³C₃]G3P). This labeled intermediate can then enter the non-oxidative PPP, where its carbon backbone is rearranged by the enzymes transketolase and transaldolase.

-

Transketolase: This enzyme catalyzes the transfer of a two-carbon unit. It can react [U-¹³C₃]G3P with sedoheptulose 7-phosphate (S7P) to produce labeled erythrose 4-phosphate (E4P) and fructose 6-phosphate (F6P).

-

Transaldolase: This enzyme transfers a three-carbon unit. It facilitates the reaction between [U-¹³C₃]G3P and S7P to form labeled E4P and F6P.

By tracking the appearance of ¹³C in these and other downstream metabolites, such as pentose phosphates and glycolytic intermediates, the direction and magnitude of the fluxes through the non-oxidative PPP can be determined.

Experimental Design and Protocols for ¹³C-MFA

A typical ¹³C-MFA experiment involves several key steps, from cell culture to data analysis. The following protocol provides a general framework that can be adapted for specific cell types and research questions.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they reach a logarithmic growth phase and metabolic steady-state by the time of the experiment.

-

Standard Culture: Culture cells in a standard, unlabeled medium under controlled conditions (e.g., 37°C, 5% CO₂).

-

Isotope Switch: To initiate labeling, replace the standard medium with an experimental medium containing DL-Glyceraldehyde-¹³C₃ at a known concentration. The duration of labeling should be sufficient to achieve isotopic steady-state in the metabolites of interest.

Protocol 2: Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and immediately washing the cells with an ice-cold saline solution.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Incubate the lysate at a low temperature (e.g., -20°C) to precipitate proteins.

-

Clarification: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins. Collect the supernatant containing the polar metabolites.

Protocol 3: LC-MS/MS Analysis

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for analysis.

-

Chromatography: Separate the metabolites using liquid chromatography (LC). A common method is hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry: Detect and quantify the mass isotopomers of the target metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Collect data in full scan mode to capture the mass spectra of all eluting compounds.

Protocol 4: Data Analysis and Flux Calculation

-

Isotopomer Distribution: Determine the mass isotopomer distribution (MID) for each metabolite of interest by correcting for the natural abundance of ¹³C.

-

Metabolic Modeling: Use a computational model that incorporates the known stoichiometry of the metabolic network.

-

Flux Estimation: Employ software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured MIDs to the model. The software iteratively adjusts flux values to minimize the difference between the simulated and experimentally measured isotopomer distributions.

Quantitative Data on Pentose Phosphate Pathway Flux

While direct flux measurements using DL-Glyceraldehyde-¹³C₃ are not widely published, data from studies using ¹³C-labeled glucose provide a valuable reference for the expected distribution of carbon through central metabolism. The tables below summarize representative flux data from studies on different cell types, highlighting the contribution of glucose to the PPP. Fluxes are typically normalized to the rate of glucose uptake.

Table 1: Metabolic Fluxes in a Human Carcinoma Cell Line Data derived from studies using ¹³C-glucose tracers to determine flux distribution in cancer cell metabolism.

| Metabolic Reaction | Relative Flux (%) | Tracer Used |

| Glucose Uptake | 100 | [1,2-¹³C₂]glucose |

| Glycolysis (to Pyruvate) | ~85 | [1,2-¹³C₂]glucose |

| Oxidative PPP | ~10-15 | [1,2-¹³C₂]glucose |

| TCA Cycle (from Pyruvate) | ~5-10 | [U-¹³C₅]glutamine |

Note: These values are approximate and can vary significantly based on the specific cell line and culture conditions. Data synthesized from principles described in referenced literature.

Table 2: Glucose Metabolism in Cultured Cerebellar Granule Neurons This table illustrates the significant portion of glucose that can be directed through the pentose cycle in neuronal cells.

| Metabolic Pathway | % of Glucose Utilized | Tracer Used |

| Glycolysis | 52 ± 6% | [1,2-¹³C₂]glucose |

| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% | [1,2-¹³C₂]glucose |

| Oxidative PPP / Nucleotide Synthesis | 29 ± 8% | [1,2-¹³C₂]glucose |

Conclusion

The use of DL-Glyceraldehyde-¹³C₃ as an isotopic tracer represents a targeted approach to investigating the non-oxidative branch of the Pentose Phosphate Pathway. By introducing a labeled substrate at a key metabolic node, researchers can gain a more detailed understanding of the reversible reactions that connect the PPP with glycolysis. This technical guide provides the foundational knowledge and experimental framework necessary for designing and implementing ¹³C-MFA studies with this tracer. The insights gained from such experiments are critical for advancing our understanding of cellular metabolism in health and disease, and for the development of novel therapeutic strategies that target metabolic pathways.

References

The Metabolic Journey of DL-Glyceraldehyde-13C3: A Technical Guide to Tracing Central Carbon Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of DL-Glyceraldehyde-13C3 as a powerful tracer molecule for elucidating the intricate pathways of central carbon metabolism. By virtue of its entry point into glycolysis, this stable isotope-labeled compound offers a unique vantage point for dissecting metabolic fluxes in critical pathways such as glycolysis, gluconeogenesis, and the pentose phosphate pathway (PPP). This document provides a comprehensive overview of the core biochemical pathways traced, detailed experimental protocols, and a framework for quantitative data presentation, enabling researchers to effectively leverage this tool in their metabolic investigations and drug development endeavors.

Introduction to this compound as a Metabolic Tracer

This compound is a uniformly labeled three-carbon sugar aldehyde that serves as an invaluable tool in ¹³C metabolic flux analysis (MFA). Unlike glucose, which enters glycolysis at the beginning of the pathway, glyceraldehyde is readily phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in the preparatory and payoff phases of glycolysis. This strategic entry point allows for the precise tracing of carbon atoms through the lower part of glycolysis and into branching pathways, providing high-resolution data on metabolic dynamics. Its application is particularly insightful for studying disease states with altered energy metabolism, such as cancer and metabolic syndrome, and for assessing the metabolic impact of therapeutic interventions.

Core Biochemical Pathways Traced by this compound

The journey of the ¹³C-labeled carbons from this compound can be tracked through several key metabolic pathways:

-

Glycolysis and Gluconeogenesis: As this compound is converted to [U-¹³C₃]Glyceraldehyde-3-phosphate, it directly labels the intermediates of the glycolytic and gluconeogenic pathways. This allows for the quantification of bidirectional fluxes and the assessment of the relative activity of these opposing pathways under different physiological conditions.

-

Pentose Phosphate Pathway (PPP): The labeled G3P can be utilized in the non-oxidative branch of the PPP. By tracking the distribution of ¹³C isotopes in PPP intermediates like ribose-5-phosphate and other sugar phosphates, researchers can determine the flux through this pathway, which is crucial for nucleotide biosynthesis and redox homeostasis.

-

Tricarboxylic Acid (TCA) Cycle: The labeled pyruvate derived from the metabolism of [U-¹³C₃]G3P enters the TCA cycle as [U-¹³C₃]Acetyl-CoA. The resulting labeling patterns in TCA cycle intermediates provide insights into mitochondrial metabolism and anaplerotic reactions.

-

Serine and Glycine Biosynthesis: The glycolytic intermediate 3-phosphoglycerate, derived from the labeled G3P, is a precursor for the synthesis of serine and, subsequently, glycine. Tracing the ¹³C label into these amino acids can quantify the flux towards one-carbon metabolism.

-

Glycerolipid Synthesis: Dihydroxyacetone phosphate (DHAP), the isomer of G3P, can be reduced to glycerol-3-phosphate, the backbone for the synthesis of triglycerides and phospholipids. The incorporation of ¹³C from this compound into the glycerol backbone of these lipids can be measured to determine the rate of lipid synthesis.

Quantitative Data Presentation

The quantitative data obtained from this compound tracing experiments are typically presented in the form of metabolic flux maps and tables of isotopic enrichment. The following tables provide an illustrative example of how such data can be structured for clear comparison.

Table 1: Illustrative Metabolic Fluxes in Central Carbon Metabolism

| Metabolic Pathway | Reaction | Flux (Relative to Glyceraldehyde Uptake) |

| Glycolysis | Glyceraldehyde-3-P -> 1,3-Bisphosphoglycerate | 100 |

| Phosphoenolpyruvate -> Pyruvate | 85 | |

| Gluconeogenesis | Oxaloacetate -> Phosphoenolpyruvate | 10 |

| Pentose Phosphate Pathway | Fructose-6-P + G3P <-> Erythrose-4-P + Xylulose-5-P | 15 (Forward) / 5 (Reverse) |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 75 |

| Isocitrate -> α-Ketoglutarate | 70 | |

| Anaplerosis | Pyruvate -> Oxaloacetate | 5 |

Table 2: Illustrative Isotopic Enrichment of Key Metabolites

| Metabolite | Isotopologue | Fractional Enrichment (%) |

| Glyceraldehyde-3-Phosphate | M+3 | 99 |

| 3-Phosphoglycerate | M+3 | 95 |

| Phosphoenolpyruvate | M+3 | 92 |

| Pyruvate | M+3 | 88 |

| Lactate | M+3 | 85 |

| Ribose-5-Phosphate | M+3 | 25 |

| M+5 | 10 | |

| Citrate | M+2 | 70 |

| M+3 | 15 | |

| Serine | M+3 | 80 |

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results in ¹³C tracer studies. The following protocol outlines the key steps for a typical experiment using this compound in cultured mammalian cells.

Protocol: ¹³C Labeling of Adherent Mammalian Cells with this compound

1. Cell Culture and Seeding:

- Culture adherent mammalian cells of interest in standard growth medium to ~80% confluency.

- Seed cells in 6-well plates at a density that will allow for sufficient biomass for metabolite extraction at the time of harvest.

2. Preparation of Labeling Medium:

- Prepare a custom growth medium that is identical to the standard medium but lacks the unlabeled carbon source that is being replaced by the tracer (e.g., glucose-free DMEM).

- Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules.

- Dissolve this compound in the prepared medium to the desired final concentration (e.g., 5-10 mM). Pre-warm the labeling medium to 37°C.

3. Isotopic Labeling:

- Aspirate the standard growth medium from the cells.

- Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.

- Add the pre-warmed ¹³C-labeling medium to the cells.

- Incubate the cells for a predetermined duration to approach isotopic steady state. The optimal time will vary depending on the cell type and the metabolic pathways of interest (typically ranging from 30 minutes to several hours for central carbon metabolism).

4. Metabolism Quenching and Metabolite Extraction:

- To rapidly halt metabolic activity, aspirate the labeling medium.

- Immediately wash the cells with ice-cold PBS.

- Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

- Place the plate on dry ice for 10 minutes to ensure complete quenching.

- Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

5. Sample Processing for Mass Spectrometry:

- Vortex the cell suspension vigorously for 30 seconds.

- Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.

- Transfer the supernatant containing the polar metabolites to a new tube.

- Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

- Store the dried extracts at -80°C until analysis by mass spectrometry (LC-MS or GC-MS).

6. Data Analysis:

- Analyze the raw mass spectrometry data to determine the mass isotopologue distributions (MIDs) of the targeted metabolites.

- Correct the MIDs for the natural abundance of ¹³C.

- Use the corrected MIDs and a metabolic network model to calculate intracellular metabolic fluxes using software packages such as INCA, Metran, or WUFLUX.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways traced by this compound and a typical experimental workflow.

Caption: Metabolic fate of this compound in central carbon metabolism.

Caption: Experimental workflow for 13C metabolic flux analysis.

An In-depth Technical Guide to the Safety and Handling of Stable Isotope-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of stable isotope-labeled (SIL) compounds. By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), these compounds serve as invaluable tools in a wide array of scientific disciplines, from drug metabolism and pharmacokinetic studies to metabolic research and environmental analysis.[1][2] Adherence to the guidelines presented herein is crucial for ensuring the integrity of experimental data and maintaining a safe laboratory environment.

Core Principles of Safety and Risk Assessment

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable, non-radioactive isotope.[3] Unlike their radiolabeled counterparts, they do not emit ionizing radiation and therefore do not pose a radiological hazard.[3] The primary safety considerations for SIL compounds are related to their chemical properties, which are nearly identical to their unlabeled analogs.

A thorough risk assessment should be conducted before working with any new SIL compound, focusing on the chemical hazards of the parent molecule. This includes reviewing the Safety Data Sheet (SDS) for information on toxicity, flammability, and reactivity. The Occupational Safety and Health Administration (OSHA) mandates that laboratory activities be conducted in a manner that minimizes chemical exposures and risks.

Key Safety Considerations:

-

Chemical Hazards: The toxicity and reactivity of the SIL compound are determined by the parent molecule. Standard chemical safety precautions, including the use of appropriate personal protective equipment (PPE), are essential.

-

Isotopic Purity: The isotopic enrichment of the SIL compound should be verified to ensure the accuracy of experimental results. High isotopic purity minimizes the potential for interference from the unlabeled analyte.[4]

-

Biological Effects: While generally considered safe, high concentrations of some stable isotopes, particularly deuterium, can exhibit biological effects. However, the amounts used in typical tracer studies are well below the levels known to cause adverse effects.

Handling and Storage of Stable Isotope-Labeled Compounds

Proper handling and storage are critical for maintaining the chemical and isotopic integrity of SIL compounds. Exposure to moisture, light, and extreme temperatures can lead to chemical degradation and isotopic exchange.

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves, when handling SIL compounds.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling volatile compounds or fine powders.

-

Cross-Contamination: Take precautions to prevent cross-contamination between labeled and unlabeled compounds. Use dedicated spatulas, weighing papers, and other equipment.

Storage Conditions

The optimal storage conditions for SIL compounds depend on their chemical properties and physical state. Always refer to the manufacturer's recommendations for specific storage requirements.

Table 1: Recommended Storage Conditions for Solid Stable Isotope-Labeled Compounds

| Compound Type | Storage Temperature | Relative Humidity | Light Protection | Special Considerations |

| General Small Molecules | 2-8°C or -20°C for long-term | < 40% RH (Dry Place) | Amber vials or opaque containers | Allow to equilibrate to room temperature before opening to prevent condensation. |

| Hygroscopic Compounds | 2-8°C or -20°C | Desiccator or dry box with inert atmosphere | Amber vials or opaque containers | Tightly seal containers to prevent moisture absorption. |

| Photosensitive Compounds | 2-8°C or -20°C | < 40% RH (Dry Place) | Store in the dark (e.g., inside a freezer or light-proof box) | Protect from all light sources during handling. |

| Deuterated APIs | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |

Table 2: Recommended Storage Conditions for Stable Isotope-Labeled Compounds in Solution

| Isotope | Solvent Type | Storage Temperature | pH | Stability Considerations |

| ¹³C, ¹⁵N | Aprotic or Protic | -20°C to -80°C | Neutral | High stability. Degradation is primarily dependent on the compound's chemical stability in that solvent. |

| ²H (Deuterium) | Aprotic (e.g., Acetonitrile) | -20°C to -80°C | N/A | Isotopic stability is generally good. The primary risk is chemical degradation of the parent molecule. |

| ¹³C-Glucose (Aqueous) | Buffered (pH 4-5) | -80°C (long-term) | 4-5 | Maximum stability at pH 4. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |

Waste Disposal

The disposal of waste containing stable isotope-labeled compounds should primarily be guided by the chemical hazards of the parent molecule. As they are not radioactive, no special precautions for radioactivity are required. Laboratory waste should be disposed of in accordance with local and institutional regulations for chemical waste.

Waste Disposal Procedures:

-

Segregation: Segregate waste containing SIL compounds from general laboratory waste.

-

Labeling: Clearly label waste containers with the chemical name and the fact that it contains a stable isotope-labeled compound.

-

Disposal Route: Follow established institutional procedures for the disposal of chemical waste.

Experimental Protocols

Stable isotope-labeled compounds are utilized in a variety of experimental techniques. The following sections provide detailed methodologies for some common applications.

Use of a Deuterated Internal Standard in LC-MS/MS for Quantitative Bioanalysis

This protocol describes the use of a deuterated internal standard to quantify a drug in a plasma sample.

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and the deuterated internal standard (D-IS) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of the D-IS at a concentration that will yield a robust signal in the mass spectrometer.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the plasma sample (calibration standard, quality control, or unknown), add a small volume (e.g., 10 µL) of the D-IS working solution.

-

Vortex briefly to mix.

-

Add a protein precipitating agent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the analyte and the D-IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the D-IS.

-

Calculate the peak area ratio (analyte peak area / D-IS peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

¹³C-Urea Breath Test for Helicobacter pylori Detection

This non-invasive clinical diagnostic test utilizes ¹³C-labeled urea to detect the presence of H. pylori in the stomach.

Methodology:

-

Patient Preparation:

-

The patient should fast for at least 6 hours before the test.

-

The patient should not have taken any antibiotics for at least four weeks prior to the test.

-

Proton pump inhibitors and bismuth-containing medications should be discontinued for at least two weeks before the test.

-

-

Baseline Breath Sample Collection:

-

The patient provides a baseline breath sample by exhaling into a collection bag or tube. This sample represents the natural abundance of ¹³CO₂ in the patient's breath.

-

-

Administration of ¹³C-Urea:

-

The patient ingests a solution containing a small amount of ¹³C-labeled urea (typically 75-100 mg) dissolved in water or a citric acid solution to delay gastric emptying.

-

-

Post-Dose Breath Sample Collection:

-

After a specified time interval (usually 15-30 minutes), a second breath sample is collected in the same manner as the baseline sample.

-

-

Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-dose breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.

-

-

Interpretation of Results:

-

The change in the ¹³CO₂/¹²CO₂ ratio between the baseline and post-dose samples is calculated and expressed as a delta over baseline (DOB) value.

-

A significant increase in the DOB value above a predetermined cutoff indicates the presence of H. pylori, which produces the enzyme urease that breaks down the ¹³C-urea into ¹³CO₂ and ammonia.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of stable isotope-labeled compounds.

Caption: Workflow for quantitative analysis using a deuterated internal standard in LC-MS/MS.

Caption: Signaling pathway of the ¹³C-Urea Breath Test for H. pylori detection.

References

In-Depth Technical Guide: DL-Glyceraldehyde-13C3 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DL-Glyceraldehyde-13C3, a stable isotope-labeled compound crucial for metabolic research. This document outlines its core properties, applications, and a representative experimental workflow for its use in metabolic flux analysis.

Core Properties of this compound

This compound is a labeled form of glyceraldehyde, a key intermediate in central carbon metabolism. The uniform labeling with Carbon-13 across all three carbon atoms makes it an invaluable tracer for elucidating the dynamics of metabolic pathways.

| Property | Value | Citation |

| CAS Number | 478529-56-5 | [1][2][3][4][5] |

| Molecular Formula | [13C]3H6O3 | |

| Molecular Weight | 93.06 g/mol |

Application in Metabolic Flux Analysis (MFA)

This compound is primarily utilized as a tracer in ¹³C-Metabolic Flux Analysis (MFA). MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing ¹³C-labeled substrates like this compound into a biological system, researchers can track the incorporation and transformation of the ¹³C atoms into various downstream metabolites. This information, combined with computational modeling, allows for the precise determination of pathway activities.

The analysis of labeling patterns in metabolites from pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle provides a detailed snapshot of the cellular metabolic state. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of disease, and in drug development for assessing the metabolic effects of novel therapeutics.

Representative Experimental Protocol: ¹³C-Metabolic Flux Analysis

The following is a generalized protocol for a ¹³C-MFA experiment using a ¹³C-labeled substrate.

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Plate the cells of interest in appropriate culture vessels and grow them to the desired confluence in a standard culture medium.

-

Isotopic Labeling: Replace the standard medium with a specially formulated medium containing the ¹³C-labeled tracer (e.g., uniformly labeled glucose or another labeled nutrient from which this compound is derived intracellularly) as the primary carbon source.

-

Steady-State Labeling: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state, where the labeling patterns of intracellular metabolites are stable.

2. Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., cold saline).

-

Extraction: Lyse the cells and extract the metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

3. Analytical Measurement:

-

Sample Preparation: Prepare the extracted metabolites for analysis. This may involve derivatization to improve volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Mass Spectrometry: Analyze the isotopic labeling patterns of the target metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques separate the metabolites and detect the mass distribution of their fragments, revealing the extent of ¹³C incorporation.

4. Data Analysis and Flux Calculation:

-

Mass Isotopomer Distribution (MID) Determination: Process the raw mass spectrometry data to determine the MIDs for key metabolites. The MID represents the fractional abundance of each mass isotopomer (e.g., M+0, M+1, M+2, etc.).

-

Computational Modeling: Use specialized software to fit the experimentally determined MIDs to a metabolic network model. This computational step estimates the intracellular fluxes that best explain the observed labeling patterns.

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the central metabolic pathways where this compound acts as a key intermediate and a typical workflow for a ¹³C-MFA experiment.

Caption: Central Carbon Metabolism Pathways.

Caption: Experimental Workflow for 13C-MFA.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using DL-Glyceraldehyde-¹³C₃ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde-¹³C₃ is a stable isotope-labeled form of glyceraldehyde, a key three-carbon intermediate in cellular metabolism. As a metabolic tracer, it provides a powerful tool for elucidating the dynamics of central carbon metabolism, particularly glycolysis and its interconnected pathways. By introducing DL-Glyceraldehyde-¹³C₃ into cell culture, researchers can track the fate of the ¹³C-labeled carbon atoms as they are incorporated into downstream metabolites. This enables the quantitative analysis of metabolic fluxes, providing critical insights into cellular physiology in both healthy and diseased states. These application notes provide a comprehensive protocol for the use of DL-Glyceraldehyde-¹³C₃ in cell culture for metabolic flux analysis.

Core Principles

The fundamental principle of using DL-Glyceraldehyde-¹³C₃ as a tracer lies in its entry into the glycolytic pathway. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P), a central intermediate in glycolysis. The ¹³C labels from DL-Glyceraldehyde-¹³C₃ are then distributed throughout downstream metabolic pathways, including the pay-off phase of glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and amino acid and lipid biosynthesis. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through these pathways can be determined.

Applications

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in central carbon metabolism.

-

Disease Research: Investigating metabolic reprogramming in diseases such as cancer, where altered glucose and glyceraldehyde metabolism is a known hallmark.

-

Drug Development: Assessing the metabolic effects of drug candidates on specific pathways.

-

Pathway Elucidation: Tracing the flow of carbon to identify and characterize novel metabolic pathways or connections.

Data Presentation

The following tables summarize the recommended experimental parameters for using DL-Glyceraldehyde-¹³C₃ in cell culture. These are starting recommendations and may require optimization depending on the cell type and experimental goals.

Table 1: Recommended Reagent Concentrations

| Reagent | Recommended Starting Concentration | Notes |

| DL-Glyceraldehyde-¹³C₃ | 0.1 - 1.0 mM | The optimal concentration should be determined empirically to ensure sufficient labeling without inducing metabolic toxicity. A starting point of 0.5 mM is recommended based on studies with unlabeled glyceraldehyde. |

| Glucose in Labeling Medium | 5 - 25 mM | Should be consistent with standard culture conditions for the cell line. |

| Dialyzed Fetal Bovine Serum (dFBS) | 10% (v/v) | Use of dialyzed serum is crucial to minimize the presence of unlabeled small molecules that could interfere with the labeling experiment. |

Table 2: Recommended Incubation Times for Isotopic Steady-State

| Metabolic Pathway | Downstream Metabolites of Interest | Recommended Incubation Time |

| Glycolysis | Pyruvate, Lactate | 1 - 6 hours |

| Pentose Phosphate Pathway | Ribose-5-phosphate | 6 - 12 hours |

| TCA Cycle | Citrate, Succinate, Malate | 12 - 24 hours |

| Amino Acid Biosynthesis | Alanine, Aspartate, Glutamate | 24 - 48 hours |

| Lipid Biosynthesis | Fatty Acids | 48 - 72 hours |

Experimental Protocols

Protocol 1: Cell Culture and Labeling with DL-Glyceraldehyde-¹³C₃

This protocol outlines the steps for labeling adherent mammalian cells with DL-Glyceraldehyde-¹³C₃.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

DL-Glyceraldehyde-¹³C₃ stock solution (e.g., 100 mM in sterile water or PBS)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well cell culture plates

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach approximately 80% confluency at the time of the experiment. Culture the cells overnight in their complete growth medium.

-

Media Preparation: On the day of the experiment, prepare the labeling medium. Supplement glucose-free cell culture medium with the desired concentration of glucose (e.g., 10 mM), 10% dFBS, and the desired final concentration of DL-Glyceraldehyde-¹³C₃ (e.g., 0.5 mM). Warm the labeling medium to 37°C.

-

Initiation of Labeling:

-

Aspirate the complete growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed glucose-free medium to remove any residual unlabeled metabolites.

-

Immediately add the pre-warmed labeling medium containing DL-Glyceraldehyde-¹³C₃ to the cells.

-

-

Incubation: Incubate the cells for the desired period to achieve isotopic steady-state in the metabolites of interest (refer to Table 2).

-

Metabolism Quenching and Metabolite Extraction: Proceed immediately to Protocol 2.

Protocol 2: Metabolism Quenching and Metabolite Extraction

This protocol describes the rapid quenching of metabolic activity and extraction of intracellular metabolites.

Materials:

-

Ice-cold 80% methanol (LC-MS grade), pre-chilled to -80°C

-

Ice-cold PBS

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C and high-speed centrifugation

Procedure:

-

Quenching:

-

Aspirate the labeling medium from the cells.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to instantly quench all metabolic activity.

-

Place the plate on dry ice for 10 minutes to ensure complete quenching.

-

-

Cell Lysis and Collection:

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Extraction:

-

Vortex the tubes vigorously for 1 minute to facilitate cell lysis and metabolite extraction.

-

Incubate the tubes on ice for 15 minutes.

-

-

Pelleting of Cell Debris:

-

Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris, proteins, and nucleic acids.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean, pre-chilled microcentrifuge tube.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol details the preparation of the extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC vials with inserts

Procedure:

-

Drying: Dry the metabolite extracts using a vacuum concentrator or under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC-MS method (e.g., a mixture of LC-MS grade water and acetonitrile).

-

Vortexing and Centrifugation: Vortex the reconstituted samples to ensure all metabolites are dissolved. Centrifuge at high speed for 5 minutes at 4°C to pellet any remaining insoluble material.

-

Transfer to Vials: Carefully transfer the supernatant to LC vials with inserts for analysis.

-

LC-MS Analysis: Analyze the samples using an LC-MS method optimized for the separation and detection of central carbon metabolites.

Visualization of Pathways and Workflows

Metabolic Fate of DL-Glyceraldehyde-¹³C₃

The following diagram illustrates the primary metabolic pathways into which DL-Glyceraldehyde-¹³C₃ is incorporated.

Application Notes and Protocols for DL-Glyceraldehyde-13C3 in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Glyceraldehyde-3-¹³C₃ is a stable isotope-labeled form of glyceraldehyde, a key intermediate in carbohydrate metabolism. Its use as an internal standard in mass spectrometry (MS) allows for accurate quantification of endogenous glyceraldehyde in various biological matrices through isotope dilution mass spectrometry (IDMS).[1] This document provides detailed application notes and protocols for the preparation of samples for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis when using DL-Glyceraldehyde-¹³C₃ as an internal standard.

Core Principles

Isotope dilution mass spectrometry is a powerful technique for absolute quantification. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, DL-Glyceraldehyde-¹³C₃) to a sample. The labeled compound, or internal standard (IS), behaves almost identically to the endogenous (unlabeled) analyte during sample extraction, derivatization, and ionization. By measuring the ratio of the MS signal of the analyte to the IS, and comparing this to a calibration curve, the concentration of the endogenous analyte can be determined with high accuracy and precision, correcting for sample loss during preparation and matrix effects during analysis.

Section 1: Sample Preparation for GC-MS Analysis

GC-MS is a robust technique for the analysis of small, volatile, and thermally stable compounds.[2] Due to the polar nature of glyceraldehyde, derivatization is a mandatory step to increase its volatility and thermal stability for GC-MS analysis. A common and effective method is a two-step methoximation and silylation process.

Experimental Protocol: Metabolite Extraction and Derivatization

This protocol describes the extraction of polar metabolites from a biological sample (e.g., cultured cells) and subsequent derivatization for GC-MS analysis.

Materials:

-

Methanol (pre-cooled to -80°C)

-

Chloroform (pre-cooled to -20°C)

-

Ultrapure water (pre-cooled to 4°C)

-

DL-Glyceraldehyde-¹³C₃ internal standard stock solution (concentration to be determined based on expected analyte levels)

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Nitrogen gas for drying

Procedure:

-

Sample Quenching and Extraction:

-

For adherent cells, aspirate the culture medium and wash the cells with ice-cold saline. Immediately add a pre-cooled (-80°C) methanol/water (80:20 v/v) solution containing the DL-Glyceraldehyde-¹³C₃ internal standard.

-

For suspension cells or tissue homogenates, add a known volume of the sample to a pre-cooled methanol/chloroform/water (2:1:2) mixture containing the internal standard.

-

Vortex vigorously for 1 minute and incubate on ice for 15 minutes to ensure complete cell lysis and protein precipitation.

-

-

Phase Separation:

-

Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the upper aqueous/methanolic phase, which contains the polar metabolites, into a new microcentrifuge tube.

-

-

Drying:

-

Dry the collected polar phase completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

-

Derivatization:

-

Step 1: Methoxyimation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex for 1 minute and incubate at 37°C for 2 hours with shaking. This step protects the carbonyl group of glyceraldehyde.

-

Step 2: Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Vortex for 1 minute and incubate at 37°C for 1 hour with shaking. This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups.

-

-

Sample Analysis:

-

Transfer the derivatized sample to a GC-MS autosampler vial for analysis.

-

Data Presentation: Example Calibration Curve Data for GC-MS

The following table illustrates the structure for presenting calibration curve data for the quantification of glyceraldehyde using DL-Glyceraldehyde-¹³C₃ as an internal standard.

| Calibration Level | Analyte Concentration (µM) | IS Concentration (µM) | Analyte/IS Peak Area Ratio |

| 1 | 0.5 | 10 | 0.048 |

| 2 | 1.0 | 10 | 0.095 |

| 3 | 5.0 | 10 | 0.492 |

| 4 | 10.0 | 10 | 0.985 |

| 5 | 25.0 | 10 | 2.45 |

| 6 | 50.0 | 10 | 4.91 |

| 7 | 100.0 | 10 | 9.82 |

Visualization: GC-MS Sample Preparation Workflow

Caption: Workflow for metabolite extraction and derivatization for GC-MS analysis.

Section 2: Sample Preparation for LC-MS Analysis

LC-MS is a highly sensitive and versatile technique for metabolomics. For small, polar molecules like glyceraldehyde, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method. Derivatization is generally not required for LC-MS analysis, which simplifies sample preparation.

Experimental Protocol: Metabolite Extraction for LC-MS

This protocol outlines the extraction of polar metabolites for subsequent analysis by LC-MS.

Materials:

-

Acetonitrile (ACN) (pre-cooled to -20°C)

-

Methanol (pre-cooled to -20°C)

-

Ultrapure water (pre-cooled to 4°C)

-

DL-Glyceraldehyde-¹³C₃ internal standard stock solution

-

0.22 µm syringe filters

Procedure:

-

Sample Quenching and Extraction:

-

For adherent cells, aspirate the culture medium and wash with ice-cold saline. Add a pre-cooled (-20°C) ACN/Methanol/Water (40:40:20 v/v/v) solution containing the DL-Glyceraldehyde-¹³C₃ internal standard.

-

For suspension cells or tissue homogenates, add a known volume of the sample to the pre-cooled extraction solvent containing the internal standard.

-

Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

-

Clarification:

-

Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-